2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide
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Overview
Description
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroacetamide group and a long chain containing multiple oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide typically involves multiple steps One common method starts with the reaction of chloroacetyl chloride with a suitable amine precursor under basic conditions This reaction forms the chloroacetamide moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new amide, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The long chain containing oxygen and nitrogen atoms may facilitate interactions with biological membranes or other macromolecules, enhancing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-chlorobiphenyl-2-yl)nicotinamide: Another chloroacetamide derivative with different substituents.
N-Phenylacetamide Sulphonamides: Compounds with similar amide structures but different functional groups.
Uniqueness
2-Chloro-N-(4-oxo-9,12,15-trioxa-2,5-diazaoctadecan-18-yl)acetamide is unique due to its long chain containing multiple oxygen and nitrogen atoms, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H30ClN3O5 |
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Molecular Weight |
367.87 g/mol |
IUPAC Name |
N-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide |
InChI |
InChI=1S/C15H30ClN3O5/c1-17-13-15(21)19-5-3-7-23-9-11-24-10-8-22-6-2-4-18-14(20)12-16/h17H,2-13H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
FALKDJHPUYWYBD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NCCCOCCOCCOCCCNC(=O)CCl |
Origin of Product |
United States |
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